molecular formula C11H11NO2 B15198407 7-Amino-3,4-dimethyl-2H-chromen-2-one

7-Amino-3,4-dimethyl-2H-chromen-2-one

Cat. No.: B15198407
M. Wt: 189.21 g/mol
InChI Key: YWHWZGYRIVQPAS-UHFFFAOYSA-N
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Description

7-Amino-3,4-dimethyl-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of an amino group at the 7th position and methyl groups at the 3rd and 4th positions on the chromen-2-one scaffold. Coumarin derivatives are widely studied due to their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-3,4-dimethyl-2H-chromen-2-one can be achieved through several methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-keto esters in the presence of an acid catalyst. For this specific compound, the reaction typically involves the condensation of 3,4-dimethylphenol with ethyl acetoacetate, followed by cyclization and subsequent amination to introduce the amino group at the 7th position .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial processes to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-Amino-3,4-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Amino-3,4-dimethyl-2H-chromen-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Amino-3,4-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The amino group at the 7th position allows the compound to act as a nucleophile, participating in various biochemical reactions. It can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The compound’s fluorescent properties also make it useful in tracking and imaging studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Amino-3,4-dimethyl-2H-chromen-2-one is unique due to the specific positioning of the amino and methyl groups, which confer distinct chemical and biological properties. The presence of two methyl groups enhances its lipophilicity, potentially improving its interaction with lipid membranes and increasing its bioavailability .

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

7-amino-3,4-dimethylchromen-2-one

InChI

InChI=1S/C11H11NO2/c1-6-7(2)11(13)14-10-5-8(12)3-4-9(6)10/h3-5H,12H2,1-2H3

InChI Key

YWHWZGYRIVQPAS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)N)C

Origin of Product

United States

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